molecular formula C7H7NO B1654761 2,3-Dihydrofuro[2,3-b]pyridine CAS No. 27038-50-2

2,3-Dihydrofuro[2,3-b]pyridine

Cat. No.: B1654761
CAS No.: 27038-50-2
M. Wt: 121.14 g/mol
InChI Key: IFMHNXABCSMTFF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrofuro[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include multi-substituted dihydrofuropyridine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Properties

IUPAC Name

2,3-dihydrofuro[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMHNXABCSMTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543402
Record name 2,3-Dihydrofuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27038-50-2
Record name 2,3-Dihydrofuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrofuro[2,3-b]pyridine
Reactant of Route 2
2,3-Dihydrofuro[2,3-b]pyridine
Reactant of Route 3
2,3-Dihydrofuro[2,3-b]pyridine
Reactant of Route 4
2,3-Dihydrofuro[2,3-b]pyridine
Reactant of Route 5
2,3-Dihydrofuro[2,3-b]pyridine
Reactant of Route 6
2,3-Dihydrofuro[2,3-b]pyridine

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